Cas no 911052-85-2 ((5-bromo-1,3-thiazol-2-yl)methanol)
(5-bromo-1,3-thiazol-2-yl)methanol Chemical and Physical Properties
Names and Identifiers
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- (5-Bromothiazol-2-yl)methanol
- (5-Bromo-1,3-thiazol-2-yl)methanol
- 5-Bromothiazole-2-methanol
- 5-Bromo-2-(hydroxymethyl)thiazole
- 2-Thiazolemethanol, 5-bromo-
- (5-Bromo-thiazol-2-yl)-methanol
- FZLWVPQHBVSVHP-UHFFFAOYSA-N
- BCP27929
- 5203AC
- NE38707
- PB24473
- SY028411
- AK102950
- J1193
- 5-Bromo-2-thiazolemethanol (ACI)
- MFCD21728921
- Z1270530467
- AKOS015567511
- TS-02752
- CS-0042631
- SCHEMBL13735250
- EN300-125440
- 911052-85-2
- DTXSID60474607
- (5-bromo-1,3-thiazol-2-yl)methanol
-
- MDL: MFCD21728921
- Inchi: 1S/C4H4BrNOS/c5-3-1-6-4(2-7)8-3/h1,7H,2H2
- InChI Key: FZLWVPQHBVSVHP-UHFFFAOYSA-N
- SMILES: BrC1=CN=C(CO)S1
Computed Properties
- Exact Mass: 192.92000
- Monoisotopic Mass: 192.91970g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 8
- Rotatable Bond Count: 1
- Complexity: 82.4
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 61.4
- XLogP3: 1.1
Experimental Properties
- PSA: 61.36000
- LogP: 1.39790
(5-bromo-1,3-thiazol-2-yl)methanol Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Storage Condition:Sealed in dry,Room Temperature
(5-bromo-1,3-thiazol-2-yl)methanol Customs Data
- HS CODE:2934100090
- Customs Data:
China Customs Code:
2934100090Overview:
2934100090. Compounds that structurally contain a non fused thiazole ring(Whether hydrogenated or not). VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934100090 other compounds containing an unfused thiazole ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%
(5-bromo-1,3-thiazol-2-yl)methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A059006176-1g |
(5-Bromothiazol-2-yl)methanol |
911052-85-2 | 95% | 1g |
$354.24 | 2023-08-31 | |
| Alichem | A059006176-5g |
(5-Bromothiazol-2-yl)methanol |
911052-85-2 | 95% | 5g |
$1068.20 | 2023-08-31 | |
| Alichem | A059006176-10g |
(5-Bromothiazol-2-yl)methanol |
911052-85-2 | 95% | 10g |
$1696.00 | 2023-08-31 | |
| Fluorochem | 229409-250mg |
5-Bromothiazol-2-yl)methanol |
911052-85-2 | 95% | 250mg |
£112.00 | 2022-02-28 | |
| Fluorochem | 229409-1g |
5-Bromothiazol-2-yl)methanol |
911052-85-2 | 95% | 1g |
£279.00 | 2022-02-28 | |
| Fluorochem | 229409-5g |
5-Bromothiazol-2-yl)methanol |
911052-85-2 | 95% | 5g |
£844.00 | 2022-02-28 | |
| Fluorochem | 229409-10g |
5-Bromothiazol-2-yl)methanol |
911052-85-2 | 95% | 10g |
£1378.00 | 2022-02-28 | |
| TRC | B712100-1g |
(5-Bromo-1,3-thiazol-2-yl)methanol |
911052-85-2 | 1g |
$ 50.00 | 2022-06-01 | ||
| TRC | B712100-5g |
(5-Bromo-1,3-thiazol-2-yl)methanol |
911052-85-2 | 5g |
$ 65.00 | 2022-06-01 | ||
| TRC | B712100-10g |
(5-Bromo-1,3-thiazol-2-yl)methanol |
911052-85-2 | 10g |
$ 80.00 | 2022-06-01 |
(5-bromo-1,3-thiazol-2-yl)methanol Suppliers
(5-bromo-1,3-thiazol-2-yl)methanol Related Literature
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
Additional information on (5-bromo-1,3-thiazol-2-yl)methanol
Introduction to (5-bromo-1,3-thiazol-2-yl)methanol (CAS No. 911052-85-2)
(5-bromo-1,3-thiazol-2-yl)methanol, with the CAS number 911052-85-2, is a significant compound in the field of pharmaceutical and chemical research. This heterocyclic organic molecule features a thiazole core substituted with a bromine atom at the 5-position and a hydroxymethyl group at the 2-position. The unique structural attributes of this compound make it a valuable intermediate in the synthesis of various biologically active molecules.
The thiazole ring is a prominent scaffold in medicinal chemistry, renowned for its broad spectrum of biological activities. It is commonly found in numerous therapeutic agents, including antibiotics, antifungals, and anti-inflammatory drugs. The presence of a bromine atom at the 5-position of the thiazole ring enhances the electrophilicity of the molecule, making it more reactive in various chemical transformations. This reactivity is particularly useful in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in constructing complex molecular architectures.
The hydroxymethyl group at the 2-position of the thiazole ring introduces a polar functional group that can participate in hydrogen bonding interactions. This feature is particularly advantageous in drug design, as hydrogen bonding plays a crucial role in determining the binding affinity and selectivity of drug molecules to their targets. The combination of these structural features makes (5-bromo-1,3-thiazol-2-yl)methanol a versatile building block for the development of novel pharmaceuticals.
Recent advancements in synthetic methodologies have further highlighted the importance of (5-bromo-1,3-thiazol-2-yl)methanol in drug discovery. For instance, researchers have utilized this compound as a precursor in the synthesis of thiazole-based kinase inhibitors. Kinase inhibitors are a major class of anticancer agents that target specific tyrosine kinase enzymes involved in tumor growth and progression. The bromine substituent on the thiazole ring facilitates palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl or heteroaryl groups at other positions on the thiazole core. This modular approach has led to the discovery of several potent kinase inhibitors with improved pharmacological profiles.
In addition to its applications in oncology, (5-bromo-1,3-thiazol-2-yl)methanol has shown promise in other therapeutic areas. For example, studies have demonstrated its utility in the synthesis of thiazole-based antimicrobial agents. These compounds exhibit activity against Gram-positive and Gram-negative bacteria, as well as fungi. The hydroxymethyl group can be further functionalized to introduce additional pharmacophores that enhance antimicrobial efficacy and reduce resistance development.
The growing interest in natural product-inspired drug design has also spurred research involving (5-bromo-1,3-thiazol-2-yl)methanol. Natural products often serve as inspiration for novel therapeutic agents due to their complex structures and unique biological activities. By leveraging (5-bromo-1,3-thiazol-2-yl)methanol as a key intermediate, chemists can construct derivatives that mimic natural product scaffolds while incorporating synthetic modifications to improve pharmacokinetic properties.
The chemical reactivity of (5-bromo-1,3-thiazol-2-yl)methanol extends beyond its applications in medicinal chemistry. It has been employed in materials science research, particularly in the development of organic electronic materials. The thiazole ring can be incorporated into conjugated polymers that exhibit desirable optoelectronic properties for applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The bromine substituent allows for further functionalization via cross-coupling reactions, enabling fine-tuning of polymer properties to meet specific device requirements.
In conclusion, (5-bromo-1,3-thiazol-2-yl)methanol (CAS No. 911052-85-2) is a multifaceted compound with significant potential across multiple domains of chemical research. Its unique structural features make it an invaluable intermediate for synthesizing biologically active molecules, particularly kinase inhibitors and antimicrobial agents. Furthermore, its utility in materials science underscores its versatility beyond pharmaceutical applications. As synthetic methodologies continue to evolve, the importance of (5-bromo-1,3-thiazol-2-yl)methanol is expected to grow, driving further innovation and discovery.
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